7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one
Description
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
3-(4-chlorophenoxy)-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4/c23-16-6-8-17(9-7-16)27-21-14-26-20-12-18(10-11-19(20)22(21)24)25-13-15-4-2-1-3-5-15/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYYWPJULBZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol and benzyl alcohol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 4-chlorophenol and benzyl alcohol in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure. This step often requires specific reaction conditions, such as elevated temperatures and the use of a strong acid catalyst.
Final Functionalization: The final step involves the introduction of the benzyloxy and chlorophenoxy groups to the chromen-4-one core. This is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(benzyloxy)-4-chlorochromen-4-one
- 3-(4-chlorophenoxy)-4H-chromen-4-one
- 7-(benzyloxy)-3-phenoxychromen-4-one
Uniqueness
7-(benzyloxy)-3-(4-chlorophenoxy)-4H-chromen-4-one is unique due to the presence of both benzyloxy and chlorophenoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
